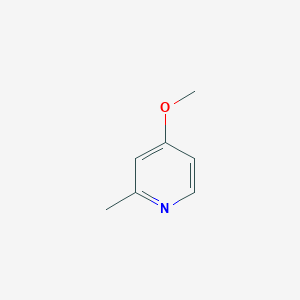

4-Methoxy-2-methylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-5-7(9-2)3-4-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVSSYOXUWYVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406165 | |

| Record name | 4-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24103-75-1 | |

| Record name | 4-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-2-methylpyridine chemical properties and structure

An In-depth Technical Guide to 4-Methoxy-2-methylpyridine

Abstract

This compound, a substituted pyridine derivative, serves as a critical intermediate and building block in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the electron-donating methoxy and methyl groups on the pyridine ring, make it a valuable precursor in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthesis protocols, and core reactivity principles. Furthermore, it explores its significant applications, particularly in drug development, offering researchers and scientists a thorough technical resource for leveraging this versatile compound in their work.

Chemical Identity and Core Properties

This compound, also known as 4-methoxy-2-picoline, is a colorless to yellow liquid under standard conditions. Its structure is characterized by a pyridine ring substituted with a methyl group at position 2 and a methoxy group at position 4.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 24103-75-1 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | Colorless to yellow liquid | |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in alcohol solvents like ethanol and some ether solvents. | [3] |

| Storage | Store under inert atmosphere, at room temperature or refrigerated. | [4] |

Molecular Structure and Spectroscopic Analysis

The structural arrangement of the methyl and methoxy groups on the pyridine ring dictates the molecule's reactivity. Spectroscopic methods are crucial for confirming its identity and purity.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl and methoxy substituents. The aromatic protons typically appear as a set of coupled signals in the downfield region (δ 6.5-8.5 ppm). The methyl protons (CH ₃) will present as a singlet around δ 2.4-2.6 ppm, while the methoxy protons (OCH ₃) will appear as a singlet further upfield, typically around δ 3.8-4.0 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key peaks include C-H stretching vibrations from the aromatic ring and methyl group, C=N and C=C stretching vibrations characteristic of the pyridine ring (approx. 1400-1600 cm⁻¹), and strong C-O stretching vibrations from the methoxy group (approx. 1000-1300 cm⁻¹).

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 123, confirming the molecular weight.[5]

Synthesis and Purification

A common and effective method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAᵣ) of a suitable precursor, such as 4-bromo-2-methylpyridine or 4-chloro-2-methylpyridine, with sodium methoxide.

The electron-deficient nature of the pyridine ring, particularly at the C4 position (para to the nitrogen), facilitates nucleophilic attack.[6] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the halide leaving group to restore aromaticity.[6]

Experimental Protocol: Synthesis from 4-Bromo-2-methylpyridine

This protocol describes a representative synthesis using sodium methoxide in a polar aprotic solvent.

Reagents and Equipment:

-

4-Bromo-2-methylpyridine

-

Sodium methoxide (NaOMe)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification glassware (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylpyridine in anhydrous DMSO.

-

Reagent Addition: Add sodium methoxide to the solution. An excess of the nucleophile is typically used to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature is 120 °C for 24 hours, though conditions may be optimized based on reaction monitoring.[6]

-

Workup: After cooling to room temperature, quench the reaction by pouring the mixture into water. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its substituents and the pyridine nitrogen.

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) yields the corresponding This compound-N-oxide . This transformation is significant as the N-oxide intermediate is a key precursor in the synthesis of various pharmaceuticals, including proton pump inhibitors like pantoprazole.[7][8] The N-oxide group can activate the pyridine ring for further functionalization.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the strongly electron-donating methoxy group at the C4 position can direct electrophiles to the C3 and C5 positions.

-

Role as a Building Block: In drug development, this compound and its derivatives serve as versatile scaffolds.[9] The methoxy group can be a site for further modification or can influence the pharmacokinetic properties of the final drug molecule. For instance, it is a precursor for intermediates used in the synthesis of rabeprazole.[10]

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

-

Proton Pump Inhibitors (PPIs): Substituted pyridines are central to the structure of many PPIs used to treat acid-related gastrointestinal disorders. The synthesis of drugs like pantoprazole and omeprazole involves intermediates derived from substituted 2-methylpyridines.[7][11][12] For example, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a derivative, is a crucial intermediate for pantoprazole.[7][8]

-

Medicinal Chemistry Scaffolding: The pyridine core is a common motif in medicinal chemistry. The specific substitution pattern of this compound provides a unique starting point for creating libraries of compounds for screening against various biological targets.[13] Its derivatives have been explored for applications ranging from anticancer to antimicrobial agents.[9]

-

Protein Degrader Building Blocks: This compound is also classified as a building block for protein degraders, a novel therapeutic modality.[2]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[15] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[15]

Conclusion

This compound is a chemical intermediate of significant value, underscored by its integral role in the synthesis of complex pharmaceutical agents. Its reactivity, governed by the pyridine nucleus and its methoxy and methyl substituents, allows for a range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for chemists and researchers aiming to utilize this versatile building block for innovation in drug discovery and materials science.

References

- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4737758, this compound.

- Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.

- Chemwatch. (n.d.). Safety Data Sheet.

- Jubilant Ingrevia Limited. (2024, March 11). Safety Data Sheet: 2-Hydroxy-5-methylpyridine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535905, 4-Methoxy-2-methylpyrimidine.

- PubChemLite. (n.d.). This compound (C7H9NO).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14223472, 2-Methoxy-4-methylpyridine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46315027, 4-Methoxy-2-phenylpyridine.

- Google Patents. (n.d.). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.

- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase.

- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.

- University of California, Irvine. (n.d.). 300 MHz 1H NMR spectra for methylpyridines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methoxy-4-methylpyridine: A Versatile Chemical Intermediate.

- ResearchGate. (n.d.). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine....

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]

- 4. 24103-75-1|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 8. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methoxy-2-methylpyridine (CAS: 24103-75-1)

A Keystone Intermediate for Advanced Chemical Synthesis

Introduction: Strategic Importance in Synthesis

4-Methoxy-2-methylpyridine, identified by CAS number 24103-75-1, is a substituted pyridine derivative whose structural features make it a valuable intermediate in organic synthesis. The interplay between the electron-donating methoxy group at the 4-position and the methyl group at the 2-position significantly influences the reactivity of the pyridine ring. This unique electronic and steric profile is expertly exploited in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its role as a precursor to proton pump inhibitors and other biologically active compounds underscores its importance in medicinal chemistry.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in reactions, its solubility in various solvents, and the appropriate conditions for its handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24103-75-1 | [2] |

| Molecular Formula | C₇H₉NO | [2][3] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 128 - 129 °C | [4] |

| Density | 0.943 g/cm³ at 25 °C | [4] |

| Solubility | Soluble in alcohol and ether solvents. | [5] |

| Storage Temperature | Room temperature or refrigerator. | [2] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methoxy protons (a singlet), and the aromatic protons on the pyridine ring (a set of doublets and a singlet).

-

¹³C NMR: The carbon NMR would display seven unique signals corresponding to the seven carbon atoms in the molecule, including the two aliphatic carbons of the methyl and methoxy groups and the five carbons of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 123, corresponding to the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

Synthesis Methodologies: A Protocol for Nucleophilic Aromatic Substitution

One of the common and effective methods for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of a corresponding halo-pyridine. The following protocol details the synthesis from 4-bromo-2-methylpyridine.

Experimental Protocol: Synthesis of this compound via SNAr

This protocol is based on the general principles of nucleophilic aromatic substitution on halopyridines.[7]

Objective: To synthesize this compound by reacting 4-bromo-2-methylpyridine with sodium methoxide.

Materials:

-

4-bromo-2-methylpyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-methylpyridine in anhydrous DMSO.

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide portion-wise. The reaction is exothermic, so the addition should be controlled to maintain the reaction temperature.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 24 hours, or until TLC analysis indicates the consumption of the starting material.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Solvent: DMSO is chosen for its high boiling point and its ability to dissolve both the substrate and the ionic nucleophile, facilitating the SNAr reaction.

-

Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction, as aromatic substitution on an electron-rich ring can be sluggish.

-

Work-up: The aqueous work-up is designed to remove the DMSO solvent and any remaining inorganic salts. The bicarbonate wash neutralizes any acidic impurities.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is governed by the electronic properties of the pyridine ring, which is rendered electron-rich by the methoxy group. This makes the ring susceptible to electrophilic aromatic substitution. Conversely, the nitrogen atom can be oxidized to the corresponding N-oxide, a common strategy to modify the reactivity and solubility of pyridine-containing compounds.[8]

This intermediate is a key component in the synthesis of various pharmaceuticals. For instance, related structures are precursors to proton pump inhibitors like omeprazole and pantoprazole.[1][9] The synthesis of these drugs often involves the oxidation of the pyridine nitrogen to an N-oxide, followed by further functionalization.[8]

Caption: General synthetic utility in pharmaceutical manufacturing.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a warning-level hazard, with potential for harm if swallowed, and can cause skin and eye irritation.

Table 2: Hazard and Precautionary Statements

| Hazard Statement | Description | Precautionary Statement | Description |

| H302 | Harmful if swallowed. | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315 | Causes skin irritation. | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319 | Causes serious eye irritation. | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| H335 | May cause respiratory irritation. | P405 | Store locked up. |

Handling and Storage Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Store in a tightly sealed container in a cool, dry place.[12]

-

Keep away from strong oxidizing agents.[10]

Conclusion

This compound is a chemical intermediate of significant value, offering a versatile platform for the synthesis of a wide range of complex molecules. Its unique reactivity profile, coupled with established synthetic protocols, makes it an indispensable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the advancement of chemical science.

References

- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.

- PubChem. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]

- 6. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

Spectroscopic data of 4-Methoxy-2-methylpyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-2-methylpyridine

Authored by a Senior Application Scientist

Introduction: Elucidating the Molecular Signature of a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science, substituted pyridines are foundational building blocks. This compound (CAS No. 24103-75-1) is one such intermediate, valued for its specific arrangement of electron-donating methoxy and methyl groups on the pyridine scaffold.[1][2] This substitution pattern critically influences its reactivity and potential applications in the synthesis of more complex target molecules.

A precise and unambiguous structural confirmation is paramount for any researcher utilizing this compound. Relying solely on its commercial source or synthetic route is insufficient for rigorous scientific validation. Spectroscopic analysis provides a definitive molecular "fingerprint," ensuring identity, purity, and structural integrity.

This technical guide offers an in-depth exploration of the core spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Beyond merely presenting data, this document delves into the causality behind the expected spectral features and outlines field-proven protocols for data acquisition, reflecting the best practices of a modern analytical laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of each atom.

Rationale for Experimental Choices

For a molecule like this compound, ¹H NMR provides immediate information on the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin coupling). ¹³C NMR complements this by revealing the number of unique carbon atoms and their electronic environments, confirming the carbon backbone of the molecule. The choice of a deuterated solvent, typically Chloroform-d (CDCl₃), is critical as it dissolves the analyte without introducing interfering proton signals. Tetramethylsilane (TMS) is added as a universal internal standard, providing a zero reference point for the chemical shift scale.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of Chloroform-d (CDCl₃) within a 5 mm NMR tube. Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the instrument on the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, ensuring sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 8 to 16 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.

-

A higher number of scans (e.g., 512 to 1024) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C). Integrate the ¹H NMR signals.

¹H NMR Data & Interpretation

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.3 | Doublet (d) | 1H | H-6 | Located ortho to the ring nitrogen, this proton is significantly deshielded by the nitrogen's electron-withdrawing inductive effect. |

| ~6.6-6.8 | Doublet (d) | 1H | H-5 | Situated ortho to the electron-donating methoxy group, this proton is shielded. It will appear as a doublet due to coupling with H-6. |

| ~6.5-6.7 | Singlet (s) or narrow doublet | 1H | H-3 | Positioned between two substituents, this proton experiences shielding from the methoxy group. Its multiplicity may appear as a singlet if the long-range coupling to H-5 is not resolved. |

| ~3.8-3.9 | Singlet (s) | 3H | -OCH₃ | Protons of the methoxy group are in a shielded environment and appear as a characteristic sharp singlet. |

| ~2.4-2.5 | Singlet (s) | 3H | -CH₃ | The methyl group attached to the aromatic ring is also shielded and appears as a sharp singlet. |

Note: Data are predicted based on established substituent effects on the pyridine ring. Actual values may vary slightly based on solvent and experimental conditions.[3][4]

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163-165 | C-4 | This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing significant deshielding (downfield shift). |

| ~158-160 | C-2 | The carbon bearing the methyl group is also deshielded due to its proximity to the ring nitrogen. |

| ~148-150 | C-6 | Similar to H-6, this carbon is adjacent to the nitrogen and is strongly deshielded. |

| ~108-110 | C-5 | This carbon is shielded by the electron-donating resonance effect of the para-methoxy group. |

| ~105-107 | C-3 | Shielded by the ortho-methoxy group's resonance effect. |

| ~55-56 | -OCH₃ | The carbon of the methoxy group appears in the typical range for sp³-hybridized carbons attached to an oxygen. |

| ~23-25 | -CH₃ | The carbon of the methyl group at C-2 is found in the aliphatic region of the spectrum.[3] |

Note: Predicted values are based on data for analogous structures such as 4-methoxypyridine and substituted picolines.[5][6]

Visualization: NMR Structural Correlation

Caption: Correlation of molecular structure with expected NMR signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides a qualitative fingerprint of the functional groups present.

Rationale for Experimental Choices

For this compound, IR spectroscopy serves as a rapid and effective method to confirm the presence of key structural motifs: the aromatic pyridine ring, the C-H bonds of the methyl and methoxy groups, and the aryl ether C-O linkage. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is suitable for liquids and solids, providing high-quality data quickly.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This spectrum is automatically stored by the instrument's software.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Record the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) over a range of 4000–400 cm⁻¹ to generate the final spectrum. The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

-

Data Processing: Perform baseline correction if necessary and label the significant absorption peaks with their wavenumbers (cm⁻¹).

IR Data & Interpretation

The IR spectrum will display a series of absorption bands confirming the molecule's functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| 2980–2850 | Medium-Strong | Aliphatic C-H Stretch | -CH₃ & -OCH₃ groups |

| ~1600 & ~1500 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1270–1230 | Strong | Asymmetric C-O-C Stretch | Aryl Methyl Ether |

| 1050–1010 | Medium | Symmetric C-O-C Stretch | Aryl Methyl Ether |

| Below 900 | Variable | C-H Out-of-plane Bending | Substituted Pyridine Ring |

Note: Predicted wavenumbers are based on typical values for substituted pyridines and aryl ethers.[7][8] The strong absorption band around 1250 cm⁻¹ due to the asymmetric C-O-C stretch is a particularly diagnostic feature for the methoxy group attached to the aromatic ring.

Visualization: IR Analysis Workflow

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Rationale for Experimental Choices

Electron Ionization (EI) is a standard, high-energy ionization technique that reliably generates a molecular ion (M⁺˙) and a rich fragmentation pattern, which is highly reproducible and useful for structural elucidation and library matching. Coupling Gas Chromatography (GC) with MS is an ideal approach for a volatile compound like this compound, as the GC separates the analyte from any impurities before it enters the mass spectrometer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and a quadrupole mass analyzer.

-

GC Conditions:

-

Injection: Inject 1 µL of the sample solution into the heated inlet.

-

Carrier Gas: Use Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 60 °C), then ramp the temperature up to a high value (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40–200 to detect the molecular ion and relevant fragments.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to determine the m/z of the molecular ion and major fragment ions.

MS Data & Interpretation

The molecular formula C₇H₉NO corresponds to a monoisotopic mass of 123.0684 g/mol .[9]

| m/z | Predicted Assignment | Rationale for Fragmentation |

| 123 | [M]⁺˙ (Molecular Ion) | The intact molecule after losing one electron. Its presence confirms the molecular weight. |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for aryl methyl ethers. |

| 95 | [M - CO]⁺˙ or [M - CH₂O]⁺˙ | Loss of carbon monoxide or formaldehyde from the molecular ion after rearrangement. |

| 92 | [M - OCH₃]⁺ | Cleavage of the C-O bond, losing a methoxy radical. |

Note: Predicted fragmentation is based on established principles of mass spectrometry. The base peak in the spectrum will be the most stable fragment formed.

Visualization: Proposed MS Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for this compound under EI conditions.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the pyridine ring. IR spectroscopy validates the presence of the key aromatic, ether, and aliphatic functional groups. Finally, mass spectrometry confirms the compound's molecular weight and provides structural insights through predictable fragmentation. Together, these techniques form a self-validating system, ensuring the identity and quality of this important chemical building block for researchers in drug development and beyond.

References

- BenchChem. (2025). Spectroscopic and Synthetic Insights into 4-Methoxy-2,3,5-trimethylpyridine: A Technical Guide. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectrum of 4-Methoxy-2,3,5-trimethylpyridine. BenchChem.

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry.

- PubChemLite. (2025). This compound (C7H9NO). PubChemLite.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB.

- ChemicalBook. (2017). 4-Methoxypyridine(620-08-6) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (2017). 4-Methoxypyridine(620-08-6) 1H NMR spectrum. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 13C NMR spectrum. ChemicalBook.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. SpectraBase.

- Nowick, J. S. (n.d.). NMR: Intermediate Level, Spectrum 5. University of California, Irvine.

- Oakwood Chemical. (n.d.). This compound, min 97%, 100 grams. Oakwood Chemical.

- BenchChem. (2025). A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. BenchChem.

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Methoxypyridine(620-08-6) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

The Ascendant Therapeutic Potential of 4-Methoxy-2-methylpyridine Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the burgeoning field of 4-methoxy-2-methylpyridine derivatives, offering a technical resource for researchers, medicinal chemists, and professionals in drug development. We will navigate the synthesis, biological activities, and therapeutic promise of this versatile chemical scaffold, moving beyond a mere recitation of facts to provide a causal understanding of experimental design and a forward-looking perspective on their potential applications.

Introduction: The Pyridine Scaffold in Modern Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in a wide array of chemical interactions have made it a privileged scaffold in the design of therapeutic agents. Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This guide focuses specifically on derivatives of this compound. The methoxy group at the 4-position and the methyl group at the 2-position create a distinct electronic and steric environment, influencing the molecule's reactivity, bioavailability, and target engagement. Understanding the interplay of these substituents is crucial for the rational design of novel therapeutics.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.

General Synthetic Workflow

A common approach to synthesizing substituted this compound derivatives involves a multi-step sequence, often starting from a pre-functionalized pyridine or by constructing the pyridine ring itself.

Caption: Generalized synthetic workflow for this compound derivatives.

Exemplary Synthetic Protocol: Synthesis of 4-Aryl-4-methoxy-2-methylpyridine Derivatives

This protocol outlines a generalized procedure for the synthesis of 4-aryl-substituted this compound derivatives, a class of compounds with potential biological activities.

Step 1: Synthesis of Chalcone Intermediate

-

To a solution of an appropriate acetophenone derivative (1.0 eq) in ethanol, add a substituted benzaldehyde (1.0 eq).

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclocondensation to form the Pyridine Ring

-

In a round-bottom flask, combine the synthesized chalcone (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (8.0 eq) in glacial acetic acid.

-

Reflux the mixture for 6-8 hours.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry. This yields the 2-amino-4-aryl-6-(substituted)-nicotinonitrile.

Step 3: Introduction of the Methoxy Group and Methyl Group (hypothetical) This step is a conceptual illustration, as direct and selective methylation and methoxylation at the desired positions on a pre-formed substituted pyridine can be challenging and would require specific activating or directing groups not detailed in the general chalcone-based synthesis above. A more common approach would be to start with a precursor already containing the 2-methyl and 4-methoxy functionalities. A more direct, though potentially lower-yielding, approach could involve the reaction of a 2,4-dihalo-pyridine with sodium methoxide and a methylating agent in a carefully controlled, multi-step process.

A more plausible route to specifically obtain this compound derivatives would involve starting with a commercially available or readily synthesized 4-hydroxy-2-methylpyridine or 4-chloro-2-methylpyridine.

Protocol using 4-Chloro-2-methylpyridine:

-

Dissolve 4-chloro-2-methylpyridine (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound. This core can then be further functionalized.

Biological Activities of this compound Derivatives

The strategic placement of the methoxy and methyl groups on the pyridine ring, combined with further derivatization, can impart a range of biological activities.

Anticancer Activity

The pyridine scaffold is a well-established pharmacophore in oncology. Several approved anticancer drugs, such as Sorafenib and Regorafenib, feature a pyridine core[1]. Derivatives of this compound are being explored for their potential as cytotoxic agents against various cancer cell lines.

Mechanism of Action: The anticancer activity of pyridine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential mechanisms include:

-

Kinase Inhibition: Many pyridine derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others, which are crucial for tumor growth and metastasis[2][3]. The methoxy group can enhance binding to the kinase active site through hydrogen bonding or by favorably altering the electronic properties of the molecule[4].

-

Tubulin Polymerization Inhibition: Some pyridine derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[3][5].

-

Induction of Apoptosis: this compound derivatives may induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins[6].

Sources

- 1. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

Synthesis of 4-Methoxy-2-methylpyridine from Coal Tar: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-methoxy-2-methylpyridine, a valuable heterocyclic compound, utilizing 2-methylpyridine (2-picoline) derived from coal tar as the starting material. The document outlines the isolation and purification of 2-picoline from coal tar fractions, followed by a detailed exploration of the chemical transformations required to introduce a methoxy group at the 4-position of the pyridine ring. The synthesis leverages the formation of a pyridine N-oxide intermediate to facilitate regioselective functionalization. Each stage of the process is discussed with an emphasis on the underlying chemical principles, experimental protocols, and analytical characterization, providing researchers, scientists, and drug development professionals with a thorough understanding of this synthetic route.

Introduction: The Strategic Value of Coal Tar as a Feedstock

Coal tar, a byproduct of coal carbonization, is a complex mixture of aromatic hydrocarbons, phenols, and heterocyclic compounds. Historically a primary source of aromatic chemicals, its utility has been partially supplanted by petrochemical feedstocks. However, for specific heterocyclic compounds like pyridines and picolines, coal tar remains a relevant and economically viable source. 2-methylpyridine, commonly known as 2-picoline, is a constituent of the pyridine base fraction of coal tar. While modern industrial production of picolines often relies on synthetic methods, the isolation from coal tar is a well-established process.[1][2][3]

This guide focuses on the transformation of this readily available coal tar derivative into this compound, a substituted pyridine with applications in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in pharmaceutical development, and the ability to functionalize it with specific substituents, such as a methoxy group, is of paramount importance.

Part I: Isolation and Purification of 2-Methylpyridine from Coal Tar

The initial and critical step in this synthetic endeavor is the procurement of high-purity 2-methylpyridine from the complex matrix of coal tar.

2.1. Fractional Distillation of Coal Tar

The industrial-scale separation of pyridine bases from coal tar is primarily achieved through fractional distillation.[1] The crude coal tar is heated, and the vaporized components are separated based on their boiling points. The fraction containing pyridine and its methylated analogs (picolines and lutidines) is collected.

2.2. Acid-Base Extraction

The collected fraction, rich in pyridine bases, is then subjected to an acid-base extraction to separate the basic heterocyclic compounds from neutral and acidic components.

Experimental Protocol: Extraction of Pyridine Bases

-

The crude pyridine-containing fraction is treated with a dilute mineral acid, such as sulfuric acid. This protonates the basic nitrogen of the pyridine ring, forming water-soluble pyridinium salts.

-

The aqueous layer, containing the pyridinium salts, is separated from the organic layer.

-

The aqueous layer is then neutralized with a base, such as sodium hydroxide, to regenerate the free pyridine bases, which are water-insoluble.

-

The liberated pyridine bases are then separated from the aqueous solution.

2.3. Final Purification by Fractional Distillation

The mixture of crude pyridine bases is further purified by a second fractional distillation. Due to the close boiling points of the picoline isomers (2-picoline: ~129 °C, 3-picoline: ~144 °C, 4-picoline: ~145 °C), this step requires an efficient distillation column to achieve high purity.[4]

Table 1: Physical Properties of Picoline Isomers

| Compound | Boiling Point (°C) | Density (g/mL at 20°C) |

| 2-Methylpyridine | 129 | 0.944 |

| 3-Methylpyridine | 144 | 0.957 |

| 4-Methylpyridine | 145 | 0.955 |

The successful isolation of 2-methylpyridine with a purity of >98% is crucial for the subsequent synthetic steps to minimize side reactions and facilitate purification of the final product.

Part II: Synthesis of this compound

The conversion of 2-methylpyridine to this compound is a multi-step process that hinges on the strategic use of a pyridine N-oxide intermediate to direct the regioselectivity of the methoxylation.

3.1. Step 1: N-Oxidation of 2-Methylpyridine

The direct electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This transformation increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack.[5][6][7]

Experimental Protocol: Synthesis of 2-Methylpyridine-N-oxide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridine in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% aqueous solution) to the stirred solution. The reaction is exothermic, and the temperature should be controlled.

-

After the addition is complete, heat the reaction mixture at 70-80°C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methylpyridine-N-oxide.

dot graph TD { A[2-Methylpyridine] -- "H₂O₂ / CH₃COOH" --> B[2-Methylpyridine-N-oxide]; } caption: N-Oxidation of 2-Methylpyridine.

3.2. Step 2: Nitration of 2-Methylpyridine-N-oxide

With the N-oxide in hand, the next step is to introduce a nitro group at the 4-position. The N-oxide group directs electrophilic substitution to the 4-position.

Experimental Protocol: Synthesis of 4-Nitro-2-methylpyridine-N-oxide

-

To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add 2-methylpyridine-N-oxide.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 90-100°C for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to a pH of 8-9.

-

The product will precipitate out of the solution and can be collected by filtration.

-

Wash the solid with cold water and dry to obtain 4-nitro-2-methylpyridine-N-oxide.

dot graph TD { A[2-Methylpyridine-N-oxide] -- "HNO₃ / H₂SO₄" --> B[4-Nitro-2-methylpyridine-N-oxide]; } caption: Nitration of 2-Methylpyridine-N-oxide.

3.3. Step 3: Conversion of the Nitro Group to a Methoxy Group

The nitro group at the 4-position is now a good leaving group for nucleophilic aromatic substitution (SNAr).[8][9][10] The electron-withdrawing nature of both the nitro group and the N-oxide moiety activates the 4-position for nucleophilic attack.

Experimental Protocol: Synthesis of this compound-N-oxide

-

Dissolve 4-nitro-2-methylpyridine-N-oxide in methanol.

-

To this solution, add a solution of sodium methoxide in methanol.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent like dichloromethane.

-

Dry the organic extracts and evaporate the solvent to yield this compound-N-oxide.

dot graph TD { A[4-Nitro-2-methylpyridine-N-oxide] -- "NaOCH₃ / CH₃OH" --> B[this compound-N-oxide]; } caption: Nucleophilic Substitution with Methoxide.

3.4. Step 4: Deoxygenation of the N-Oxide

The final step is the removal of the N-oxide to yield the target compound, this compound. This is a reductive process.

Experimental Protocol: Synthesis of this compound

-

Dissolve this compound-N-oxide in a suitable solvent such as acetic acid.

-

Add a reducing agent, such as iron powder or phosphorus trichloride, in portions.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove any insoluble materials.

-

Neutralize the filtrate with a base and extract the product with an organic solvent.

-

Dry the organic extracts and remove the solvent to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

dot graph TD { A[this compound-N-oxide] -- "Reducing Agent (e.g., Fe/CH₃COOH)" --> B[this compound]; } caption: Deoxygenation of the N-Oxide.

Characterization and Purity Analysis

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Table 2: Analytical Data for this compound

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the methyl, methoxy, and aromatic protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (123.15 g/mol ).[11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C stretching, C=N and C=C stretching of the pyridine ring, and C-H stretching. |

| Purity (by GC or HPLC) | >98% |

Conclusion

This technical guide has detailed a robust and well-documented synthetic route to this compound starting from 2-methylpyridine sourced from coal tar. The pathway, involving N-oxidation, regioselective nitration, nucleophilic substitution, and deoxygenation, represents a classic and effective strategy for the functionalization of the pyridine ring. By providing detailed experimental protocols and the underlying chemical rationale, this document serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The utilization of a readily available starting material from a traditional industrial byproduct underscores the continuing relevance of coal tar as a source for valuable chemical entities.

References

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).

- Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). Retrieved from DR-NTU, Nanyang Technological University.

- Newman, A. J., Jr. (1975). Aromatic substitution. XXVII. Kinetics of nucleophilic substitution of some fluoropyridines and -picolines with methoxide, thiomethoxide, and thiophenoxide ions. The Journal of Organic Chemistry.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.).

- This compound | 24103-75-1. (n.d.).

- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.).

- This compound (C7H9NO). (n.d.).

- ISOBUTYL NITRITE, β-PICOLINE, AND SOME ACRYLATES. (n.d.).

- METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. (2005). Organic Letters.

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.).

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.).

- 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046. (n.d.).

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). (n.d.).

- This compound | C7H9NO | CID 4737758. (n.d.).

- This compound Manufacturer & Supplier China. (n.d.).

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.).

- Process for the preparation of 4-chloropyridine-n-oxides. (n.d.).

- Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet... (2015). CrystEngComm.

- METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. (2005). Organic Chemistry Portal.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.).

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc.

- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24).

- Pyridine N-Oxides. (2012, June 9).

- Recent trends in the chemistry of pyridine N-oxides. (2001). Arkivoc.

- Process of preparing pyridine and 3-picoline. (n.d.).

- Method for extraction of pyridine compounds from coal tar. (n.d.).

- PRODUCTION, IMPORT, USE, AND DISPOSAL 4.1 PRODUCTION Pyridine is produced either by isolation from natural sources such as... (n.d.).

Sources

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. US2744904A - Process of preparing pyridine and 3-picoline - Google Patents [patents.google.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. baranlab.org [baranlab.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]

The Strategic Role of the Methoxy Group in Pyridine Derivatives: A Technical Guide for Researchers

Abstract

The introduction of a methoxy group onto a pyridine scaffold is a subtle yet powerful strategy in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. More than a simple structural modification, the methoxy group acts as a versatile modulator of electronic properties, reactivity, and pharmacokinetic profiles. This in-depth guide provides a comprehensive analysis of the multifaceted roles of the methoxy group in pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its fundamental electronic influence, its direction of chemical reactivity, its critical function in drug design, and its characteristic analytical signatures.

The Electronic Influence of the Methoxy Substituent

The position of the methoxy group on the pyridine ring dictates its electronic influence, which is a combination of two opposing effects: the electron-donating resonance (mesomeric) effect and the electron-withdrawing inductive effect.

-

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This effect increases the electron density at the ortho and para positions relative to the methoxy group.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the carbon atom to which it is attached through the sigma bond.

The interplay of these effects governs the overall electron density of the ring and the basicity of the pyridine nitrogen.

Modulation of Basicity (pKa)

The methoxy group's position significantly impacts the pKa of the pyridinium ion, a critical parameter for drug absorption and formulation.

| Compound | Methoxy Position | pKa of Conjugate Acid | Predominant Effect on Nitrogen |

| Pyridine | - | 5.23[1] | - |

| 2-Methoxypyridine | 2- (ortho) | 3.06[1] | Strong -I effect, steric hindrance[1] |

| 3-Methoxypyridine | 3- (meta) | ~4.9 (estimated) | Weak -I effect |

| 4-Methoxypyridine | 4- (para) | 6.47[2] | Strong +M effect |

Key Insights:

-

2-Methoxypyridine: The pKa is significantly lower than that of pyridine. The strong electron-withdrawing inductive effect of the nearby oxygen and potential steric shielding of the nitrogen lone pair by the methoxy group reduce its availability for protonation.[1]

-

4-Methoxypyridine: The pKa is notably higher than pyridine's. The electron-donating resonance effect from the para position increases the electron density on the nitrogen atom, making it more basic.

-

3-Methoxypyridine: The effect is less pronounced as the resonance effect does not extend to the nitrogen atom from the meta position, with the weak inductive effect being the primary influence.

Caption: Electronic effects of the methoxy group on pyridine.

Directing Reactivity: A Tale of Two Mechanisms

The electronic perturbations caused by the methoxy group create regiochemical preferences for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Pyridine itself is an electron-deficient ring and generally resistant to electrophilic aromatic substitution.[3][4] However, the electron-donating methoxy group can activate the ring towards EAS.

-

Activating and Directing Effects: The methoxy group is an activating substituent. The increased electron density at the ortho and para positions to the methoxy group directs incoming electrophiles to these positions. For example, in 2-methoxypyridine, electrophilic substitution is expected to occur at the 3- and 5-positions.[5]

-

Reaction Conditions: Despite activation, harsh reaction conditions are often still required for the electrophilic substitution of methoxypyridines.[4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[6][7] The methoxy group can act as both a leaving group and a modulator of reactivity.

-

Methoxy as a Leaving Group: A methoxy group at the 2- or 4-position can be displaced by strong nucleophiles. This is a common synthetic strategy for introducing amines and other nucleophilic fragments.[8]

-

Influence on Reactivity: The presence of a methoxy group can influence the rate and regioselectivity of SNAr reactions involving other leaving groups (e.g., halogens) by modulating the ring's overall electron density.

Caption: Generalized workflow for SNAr on a pyridine ring.

The Methoxy Group in Medicinal Chemistry and Drug Design

The methoxy group is a prevalent feature in many FDA-approved drugs, where it is strategically employed to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][10]

Enhancing Physicochemical Properties

-

Solubility: The introduction of a methoxy group can improve aqueous solubility, a critical factor for oral bioavailability. For instance, in the development of gamma-secretase modulators, the insertion of a methoxypyridine motif led to compounds with improved solubility.[11]

-

Lipophilicity: On an aromatic ring, the methoxy group has a near-zero lipophilicity contribution (Δ(LogD) of -0.05 to 0.00).[12] This allows chemists to fill a protein's binding pocket without significantly increasing the compound's overall lipophilicity, which can be advantageous for maintaining drug-like properties.[12]

Modulating Metabolic Stability

A primary metabolic liability for methoxy groups is O-demethylation by cytochrome P450 (CYP) enzymes.[12] However, when placed on a pyridine ring, this process can be attenuated.

-

Reduced Rate of O-demethylation: Methoxy groups on a pyridine ring are oxidatively demethylated at a slower rate than those on a benzene ring.[12] The electron-withdrawing nature of the pyridine ring depletes the electron density of the methoxy group, making it less susceptible to CYP-mediated oxidation.[12]

-

Blocking Metabolic Hotspots: A methoxy group can be installed to block a known site of metabolism on the pyridine ring, thereby increasing the drug's half-life.

Case Study: Deucravacitinib

The development of the anti-psoriasis drug deucravacitinib provides an excellent example of the strategic use of a methoxy group. An initial lead compound contained a sulfonylmethyl group (SO2CH3) which, while important for binding, contributed significantly to the molecule's polar surface area (PSA). By replacing this with a methoxy group, the PSA was reduced, which is thought to have contributed to the drug's favorable once-daily oral dosing regimen.[12]

Synthesis and Experimental Protocols

The synthesis of methoxypyridine derivatives often involves nucleophilic aromatic substitution or construction of the pyridine ring from acyclic precursors.

Protocol: Synthesis of 6-bromo-2-methoxy-3-aminopyridine

This protocol is adapted from a synthetic route used in the development of gamma-secretase modulators.[11]

Objective: To synthesize 6-bromo-2-methoxy-3-aminopyridine via nucleophilic aromatic substitution.

Materials:

-

2,6-dibromo-3-aminopyridine

-

Sodium methoxide (NaOMe)

-

1,4-Dioxane (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of 2,6-dibromo-3-aminopyridine (1.0 eq) in anhydrous 1,4-dioxane, add sodium methoxide (1.1 eq).

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-bromo-2-methoxy-3-aminopyridine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.

Analytical Characterization: Spectroscopic Signatures

The methoxy group provides distinct signals in NMR spectroscopy, aiding in structure elucidation.

-

¹H NMR: The methyl protons of the methoxy group typically appear as a sharp singlet in the range of δ 3.9-4.2 ppm.[13][14][15] The exact chemical shift is influenced by the group's position and the electronic environment of the pyridine ring.

-

¹³C NMR: The carbon of the methoxy group resonates in the range of δ 50-60 ppm. The chemical shifts of the pyridine ring carbons are also characteristically affected by the methoxy substituent, which can be useful for determining its position.

Conclusion

The methoxy group is a profoundly influential substituent in the chemistry of pyridine derivatives. Its ability to modulate basicity, direct reactivity, enhance pharmacokinetic properties, and provide clear spectroscopic handles makes it an indispensable tool for the modern chemist. A thorough understanding of the principles outlined in this guide will empower researchers to strategically employ the methoxy group to achieve their desired molecular properties, whether in the pursuit of novel therapeutics, advanced materials, or efficient synthetic methodologies.

References

- Bursavich, M. G., et al. (2016). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 26(2), 587-591. [Link]

- Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: Synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

- Darses, B., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 202-205. [Link]

- ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

- RSC Publishing. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

- New Journal of Chemistry (RSC Publishing). (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

- DR-NTU, Nanyang Technological University. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. [Link]

- ScienceDirect. (n.d.).

- Taylor & Francis Online. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. [Link]

- ACS Publications. (1962). Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]

- Organic Chemistry Data. (2022).

- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]

- PubChem. (n.d.). 3-Methoxypyridine. [Link]

- ACS Publications. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)

- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

- Chemistry Stack Exchange. (2018).

- RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

- NIH National Library of Medicine. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

- PubMed. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. [Link]

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

- YouTube. (2018). basicity of pyridine-heterocyclic compounds. [Link]

- NIH National Library of Medicine. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]

- MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

- NIH National Library of Medicine. (n.d.).

- RSC Publishing. (n.d.).

- Chegg. (2020).

- NIH National Library of Medicine. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

- New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

- NIH National Library of Medicine. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

- YouTube. (2017). Electrophilic substitution reactions - pyridine. [Link]

- Continuing Education in Anaesthesia, Critical Care & Pain. (n.d.). Mechanisms of drug interactions II: pharmacokinetics and pharmacodynamics. [Link]

Sources

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solved Pyridine rings can also under electrophilic aromatic | Chegg.com [chegg.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. researchgate.net [researchgate.net]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Methoxy-2-methylpyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylpyridine, a substituted pyridine derivative, is a key molecular scaffold with significant applications in organic synthesis and medicinal chemistry. Its unique electronic and steric properties make it a valuable building block for the development of novel pharmaceutical agents and other functional materials. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and its emerging role in drug discovery.

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 24103-75-1 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Colorless to yellow liquid |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is typically achieved through a two-step process commencing from a readily available pyridine precursor. The overarching strategy involves the introduction of a chloro group at the 4-position, followed by a nucleophilic substitution with a methoxide source. This approach allows for the regioselective installation of the desired functional groups.

Part 1: Chlorination of the Pyridine Ring